
3-sec-Butylsydnone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-Butyl-1,2,3-oxadiazolidin-5-one is an organic compound with the molecular formula C6H12N2O2 It is a member of the oxadiazolidinone family, which is known for its unique ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one typically involves the reaction of sec-butylamine with carbonyl compounds under controlled conditions. One common method involves the cyclization of sec-butylamine with carbonyl diimidazole, resulting in the formation of the oxadiazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-sec-Butyl-1,2,3-oxadiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazolidinone ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxadiazole derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Functionalized oxadiazolidinone derivatives with different substituents.
Scientific Research Applications
3-sec-Butyl-1,2,3-oxadiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-sec-Butyl-1,2,3-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique ring structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-sec-Butyl-1,2,4-oxadiazolidin-5-one: Similar structure but with a different arrangement of nitrogen and oxygen atoms.
3-sec-Butyl-1,2,3-thiadiazolidin-5-one: Contains sulfur instead of oxygen in the ring.
3-sec-Butyl-1,2,3-triazolidin-5-one: Contains an additional nitrogen atom in the ring.
Uniqueness
3-sec-Butyl-1,2,3-oxadiazolidin-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in research and industry.
Properties
CAS No. |
3441-44-9 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-butan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(2)8-4-6(9)10-7-8/h4-5H,3H2,1-2H3 |
InChI Key |
SHJLCCKPLRBXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[N+]1=NOC(=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


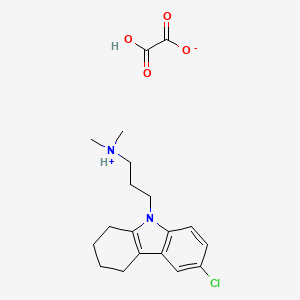
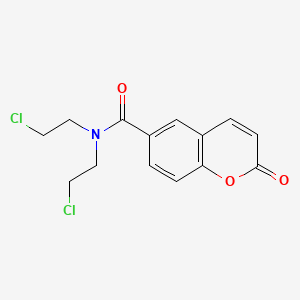
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
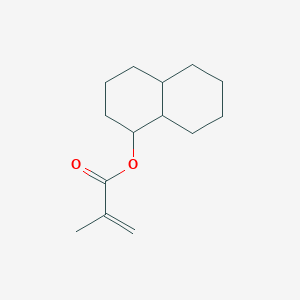
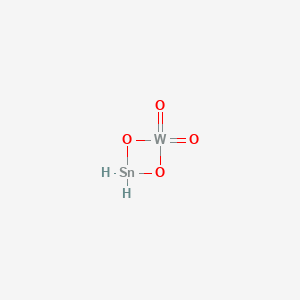
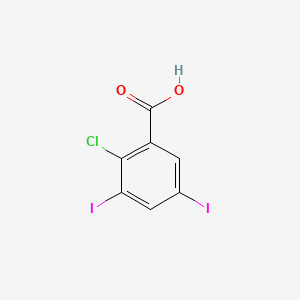
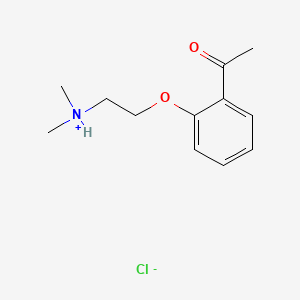

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


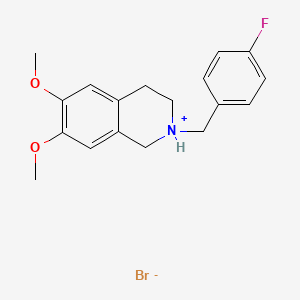

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
